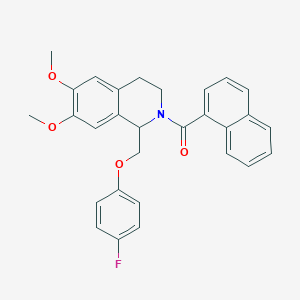
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C29H26FNO4 and its molecular weight is 471.528. The purity is usually 95%.
BenchChem offers high-quality (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosenor Design and Molecular Logic Gates
Naphthalene derivatives, such as naphthalene-quinoline conjugates, have been studied for their potential as chemosensors. For example, a ratiometric chemosensor for Al3+ based on a naphthalene-quinoline conjugate demonstrates the utility of naphthalene derivatives in detecting metal ions through fluorescence changes. These compounds can also function in constructing molecular logic gates, indicating their potential in molecular electronics and information processing (Roy, Dey, & Roy, 2016).
Synthesis of Heterocyclic Compounds
Nonlinear Optical (NLO) Properties
Compounds similar in structure to the one , particularly those involving naphthalene and heterocyclic components, have been analyzed for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, indicating potential research avenues for the application of the compound (Halim & Ibrahim, 2017).
Anticancer Agent Design
Thioaryl naphthylmethanone oxime ether analogs, with structural similarities to the compound of interest, have shown potent cytotoxicity toward various cancer cells. This suggests that structurally similar compounds could be explored for their anticancer properties, emphasizing the role of naphthalene derivatives in medicinal chemistry (Chakravarti et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
The application of aryl(6-arylpyridin-3-yl)methanone ligands, which share structural features with the compound of interest, in the development of red phosphorescent Ir(III) complexes for OLEDs demonstrates the potential use of such compounds in advanced electronic and photonic devices (Kang et al., 2011).
properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FNO4/c1-33-27-16-20-14-15-31(29(32)24-9-5-7-19-6-3-4-8-23(19)24)26(25(20)17-28(27)34-2)18-35-22-12-10-21(30)11-13-22/h3-13,16-17,26H,14-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQYEGMPPXWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

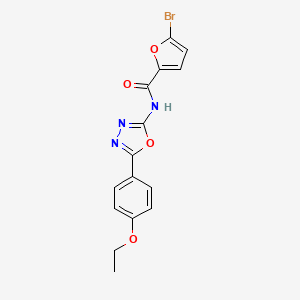
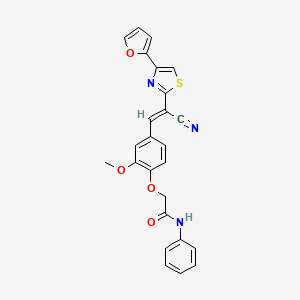
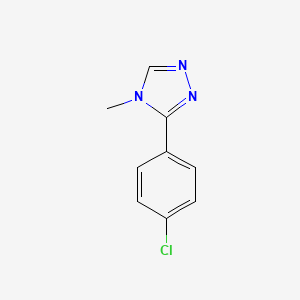

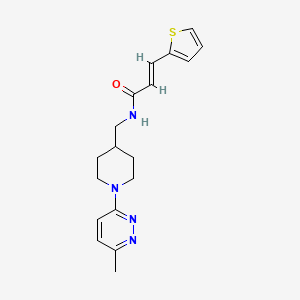
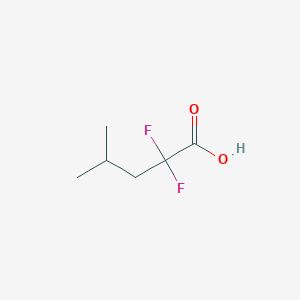
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)

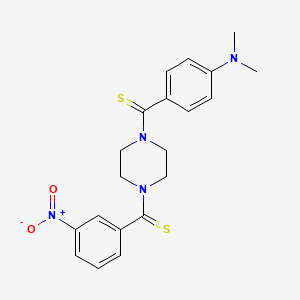
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2585921.png)
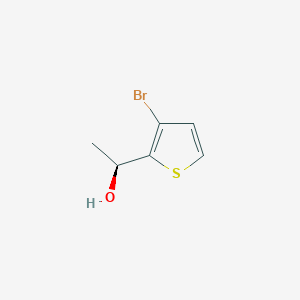
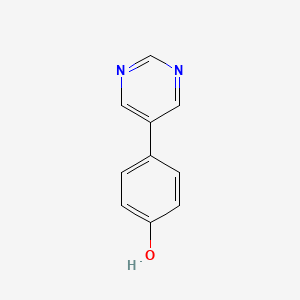
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2585928.png)
